A Technical Guide to Cyanine5 Amine (Hydrochloride): Structure, Properties, and Bioconjugation Strategies
A Technical Guide to Cyanine5 Amine (Hydrochloride): Structure, Properties, and Bioconjugation Strategies
This guide provides an in-depth exploration of Cyanine5 (Cy5) amine, a key fluorescent tool for researchers in molecular biology, diagnostics, and drug development. We will dissect its molecular architecture, detail its photophysical properties, and provide a field-proven protocol for its primary application: the covalent labeling of biomolecules through amide bond formation.
Part 1: The Molecular Architecture of Cyanine5 Amine (Hydrochloride)
The functionality of Cy5 amine is intrinsically linked to its chemical structure. This structure can be understood by examining its three principal components: the cyanine core, the polymethine bridge, and the reactive amine linker.
The Cyanine Core
At the heart of the molecule are two heterocyclic indolenine rings. This core structure is characteristic of the cyanine dye family and provides the foundational scaffold for the delocalized electron system responsible for the dye's fluorescence.
The Polymethine Bridge
The two indolenine rings are connected by a five-carbon polymethine chain. This conjugated system of alternating single and double bonds forms the chromophore of the dye. The length of this chain is the primary determinant of the dye's absorption and emission wavelengths. For Cy5, this "penta"-methine chain positions its spectral properties in the far-red region of the spectrum, a significant advantage for biological imaging due to reduced autofluorescence from cells and tissues.[1][2]
The Reactive Handle: The Amine Linker
Extending from one of the indolenine nitrogen atoms is a flexible linker arm that terminates in a primary amine (-NH₂). This amine group serves as the reactive handle for conjugation. It is a potent nucleophile that can be used to form stable covalent bonds with various electrophilic functional groups. The specific structure is often a 6-aminohexyl linker, providing sufficient length and flexibility to minimize steric hindrance during conjugation and reduce potential quenching interactions between the dye and the target biomolecule.
The Hydrochloride Salt
To enhance stability and improve solubility in aqueous buffers, Cy5 amine is typically supplied as a hydrochloride salt. In this form, the terminal primary amine is protonated (-NH₃⁺Cl⁻). For the amine to become a reactive nucleophile, the conjugation reaction must be performed in a buffer with a pH above the pKa of the amine, typically between pH 8.3 and 9.0, which deprotonates the group back to its -NH₂ form.
The formal IUPAC name for a common variant is 3H-Indolium, 2-[5-[1-[6-[(6-aminohexyl)amino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,3,3-trimethyl-.[3]
Part 2: Physicochemical and Spectral Properties
The utility of Cy5 amine in quantitative fluorescence-based assays is defined by its robust photophysical characteristics. These properties are summarized below.
| Property | Value | Significance for Researchers |
| Molecular Formula | C₃₈H₅₄Cl₂N₄O | Essential for calculating molar concentrations and reaction stoichiometry.[3][4][5][6] |
| Molecular Weight | ~653.77 g/mol | Used in conjunction with the formula for precise reagent preparation.[3][4][5] |
| Excitation Maximum (λex) | ~646 nm | Aligns perfectly with common laser lines (e.g., 633 nm, 647 nm) for efficient excitation.[3][5][6][7] |
| Emission Maximum (λem) | ~662 nm | Provides a strong fluorescent signal in the far-red spectrum, minimizing background interference.[3][5][6] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | Indicates a very high probability of absorbing light, leading to a bright fluorescent signal.[1][3][5][6][8] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | Represents a good efficiency of converting absorbed photons into emitted fluorescent light.[3][5][6][8] |
| Solubility | Good in DMSO, DMF; Moderate in Water | Dictates the choice of solvent for creating stock solutions before dilution in aqueous reaction buffers.[3][4][5] |
Part 3: Core Application: Bioconjugation via Amide Bond Formation
Cy5 amine is primarily used to label biomolecules containing carboxylic acid groups (-COOH), such as those found on the side chains of aspartate and glutamate residues in proteins. This is achieved by forming a highly stable amide bond using carbodiimide chemistry.
Principle of Carbodiimide Chemistry
The reaction is initiated by activating the carboxylic acid groups on the target molecule using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.
The Role of N-hydroxysuccinimide (NHS)
The O-acylisourea intermediate is prone to hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce labeling efficiency. To circumvent this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS , is included in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester. This amine-reactive ester is significantly more resistant to hydrolysis yet highly reactive towards primary amines.
The Conjugation Reaction
Once the target molecule is "activated" with NHS esters, the Cy5 amine is introduced. The nucleophilic primary amine of the Cy5 molecule attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide bond that covalently links the dye to the target biomolecule.
Workflow for Labeling Carboxylated Molecules with Cy5 Amine
The following diagram illustrates the logical flow of the conjugation process.
Part 4: Field-Proven Experimental Protocol: Labeling a Protein with Cyanine5 Amine
This protocol provides a robust, self-validating method for labeling a protein with accessible carboxyl groups.
Objective
To covalently conjugate Cyanine5 amine to a protein (e.g., an antibody or enzyme) via EDC/Sulfo-NHS activation of its aspartate and glutamate residues.
Materials
-
Protein of interest (at 2-10 mg/mL)
-
Cyanine5 amine (hydrochloride)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
Step-by-Step Methodology
Causality Behind Choices:
-
Amine-Free Buffers: The entire process up to the final quenching step must use amine-free buffers (like MES and Phosphate). Buffers like Tris or glycine contain primary amines that would compete with the Cy5 amine, drastically reducing labeling efficiency.[9]
-
pH Control: The activation step (EDC/NHS) is most efficient at a slightly acidic pH (pH 6.0) to minimize hydrolysis. The subsequent conjugation step requires a basic pH (~8.5) to ensure the Cy5 amine is deprotonated and thus nucleophilic.
1. Preparation of Reagents: a. Protein Preparation: Dialyze the protein extensively against the Activation Buffer (MES, pH 6.0) to remove any contaminating amine-containing substances. Adjust the final protein concentration to 2-10 mg/mL. b. Cy5 Amine Stock: Dissolve Cy5 amine in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This must be prepared fresh. c. EDC/Sulfo-NHS Stock: Immediately before use, prepare a 100 mM solution of both EDC and Sulfo-NHS in the Activation Buffer. These reagents hydrolyze quickly and must not be stored in solution.
2. Activation of Protein Carboxyl Groups: a. To your protein solution, add the freshly prepared EDC and Sulfo-NHS solutions to achieve a final molar excess. A typical starting point is a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein. b. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This is sufficient time to generate the stable Sulfo-NHS esters.
3. Conjugation with Cy5 Amine: a. Immediately following activation, exchange the buffer of the activated protein to the Reaction Buffer (Phosphate, pH 8.5) using a pre-equilibrated desalting column. This step rapidly increases the pH for the amine reaction while simultaneously removing excess EDC/Sulfo-NHS. b. Add the Cy5 amine stock solution to the activated protein. A 20 to 50-fold molar excess of dye over protein is a common starting point. c. Incubate for 2 hours at room temperature, protected from light.
4. Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 50-100 mM. The excess primary amines in the Tris buffer will react with any remaining NHS-esters, terminating the reaction. b. Incubate for 15 minutes at room temperature.
5. Purification of the Conjugate: a. The most critical step for obtaining a clean final product is to separate the Cy5-labeled protein from unreacted free dye. b. Equilibrate a desalting column (e.g., Sephadex G-25) with your desired final storage buffer (e.g., PBS, pH 7.4). c. Apply the quenched reaction mixture to the column. d. The larger protein-dye conjugate will elute first in the void volume, appearing as a colored band. The smaller, unreacted dye molecules will be retained by the resin and elute later. e. Collect the colored protein fractions and pool them.
6. Characterization (Self-Validation): a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for Cy5). b. Calculate the protein concentration and the Degree of Labeling (DOL) using the Beer-Lambert law and the known extinction coefficients for your protein and Cy5. This validates the success of the conjugation and purification process.
Conclusion
Cyanine5 amine (hydrochloride) is a versatile and powerful fluorescent probe for labeling biological molecules. Its far-red spectral properties make it an excellent choice for applications requiring high sensitivity and low background noise.[1][2] A thorough understanding of its chemical structure and the principles of carbodiimide chemistry enables researchers to design and execute robust conjugation strategies, leading to high-quality fluorescently labeled reagents for a wide array of scientific investigations.
References
-
baseclick GmbH. Cy5 Spectrum: Key Properties & Applications. [Link]
-
GlpBio. Cyanine5.5 amine. [Link]
-
Antibodies.com. Cyanine 5 amine (A270161). [Link]
-
Jena Bioscience. Cy5 Protein Labeling Kit. [Link]
-
Assay Genie. Protein Cy5 Labeling Kit (#BN01056). [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. ibiantech.com [ibiantech.com]
- 5. Cyanine 5 amine (A270161) | Antibodies.com [antibodies.com]
- 6. Cy5 amine, 1807529-70-9 | BroadPharm [broadpharm.com]
- 7. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 8. Cyanine 5, SE | Fluorescent Dyes: Tocris Bioscience [rndsystems.com]
- 9. jenabioscience.com [jenabioscience.com]
